4,4'-methanediylbis[2-({(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol]
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Overview
Description
“2-({(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL” is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-({(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by condensation reactions to form the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules. It could serve as a probe to investigate enzyme mechanisms or as a lead compound in drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “2-({(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-({(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL
- **2-({(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL
Uniqueness
What sets “2-({(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL” apart is its specific arrangement of functional groups and aromatic rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C35H22Cl4N2O4 |
---|---|
Molecular Weight |
676.4 g/mol |
IUPAC Name |
2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-[[3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C35H22Cl4N2O4/c36-26-7-3-22(16-28(26)38)34-11-5-24(44-34)18-40-30-14-20(1-9-32(30)42)13-21-2-10-33(43)31(15-21)41-19-25-6-12-35(45-25)23-4-8-27(37)29(39)17-23/h1-12,14-19,42-43H,13H2 |
InChI Key |
IAQPEFZWIDFNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)N=CC5=CC=C(O5)C6=CC(=C(C=C6)Cl)Cl)O |
Origin of Product |
United States |
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